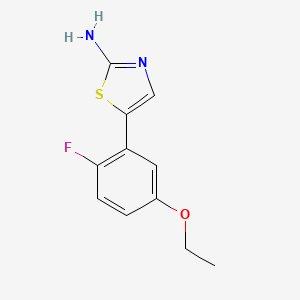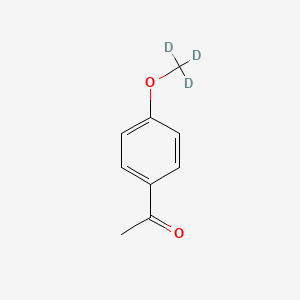![molecular formula C45H41N5O8 B14771408 [(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate is a complex organic compound with significant applications in biomedical research. It is known for its role in the synthesis of nucleic acids and its potential in cancer research due to its ability to target specific cellular pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups such as tert-butyldimethylsilyl (TBDMS) to protect hydroxyl groups.
Coupling Reactions: Coupling of the protected nucleoside with benzoyl chloride under basic conditions to form the benzoate ester.
Deprotection: Removal of the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions, including temperature, solvent choice, and reagent purity. The process typically involves large-scale synthesis in batch reactors, followed by purification using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex nucleoside analogs.
Biology: Studied for its role in DNA and RNA synthesis.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting specific cellular pathways involved in tumor growth.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit or activate these enzymes, thereby affecting the replication and transcription processes. The pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways in cancer cells.
Vergleich Mit ähnlichen Verbindungen
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate is unique due to its specific structure and functional groups, which confer distinct reactivity and biological activity. Similar compounds include:
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate: Another nucleoside analog with similar applications in nucleic acid synthesis.
N6-benzoyl-5’-(4,4’-dimethoxytrityl)-2’-benzoyl-2’,3’-seco-adenosine-3’-cyanoethyl phosphoramidite: Used in oligonucleotide synthesis with comparable reactivity.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C45H41N5O8 |
|---|---|
Molekulargewicht |
779.8 g/mol |
IUPAC-Name |
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate |
InChI |
InChI=1S/C45H41N5O8/c1-54-36-22-18-34(19-23-36)45(33-16-10-5-11-17-33,35-20-24-37(55-2)25-21-35)57-27-38(26-51)58-39(28-56-44(53)32-14-8-4-9-15-32)50-30-48-40-41(46-29-47-42(40)50)49-43(52)31-12-6-3-7-13-31/h3-25,29-30,38-39,51H,26-28H2,1-2H3,(H,46,47,49,52)/t38-,39+/m0/s1 |
InChI-Schlüssel |
XJEWSDBNCLUBMJ-ZESVVUHVSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H](CO)O[C@H](COC(=O)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)OC(COC(=O)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


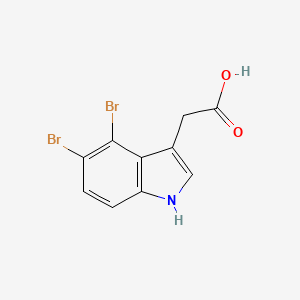
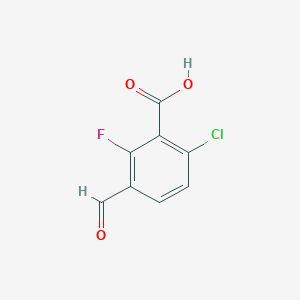
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
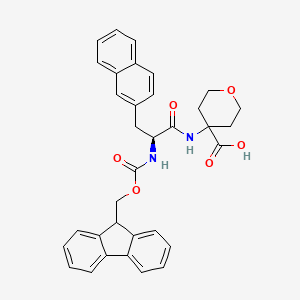

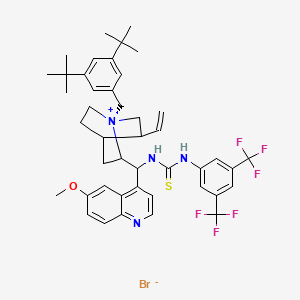
![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)

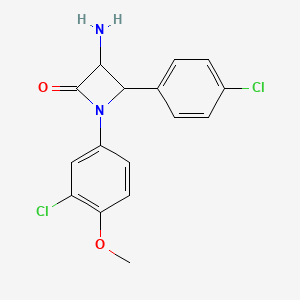
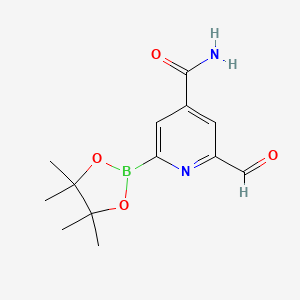
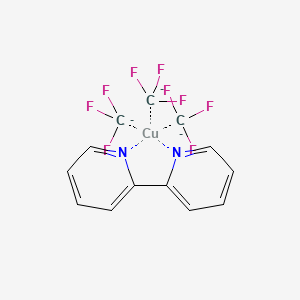
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
